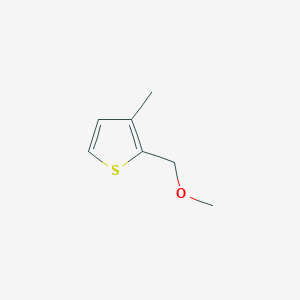

2-Methoxymethyl-3-methyl-thiophene

Description

Properties

Molecular Formula |

C7H10OS |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

2-(methoxymethyl)-3-methylthiophene |

InChI |

InChI=1S/C7H10OS/c1-6-3-4-9-7(6)5-8-2/h3-4H,5H2,1-2H3 |

InChI Key |

LISPYVNLSNDYDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)COC |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Methoxymethyl-3-methyl-thiophene serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of new compounds with desirable properties.

Table 1: Synthesis Pathways Involving this compound

Photostabilizers for Polymers

Enhancing Stability of Poly(vinyl chloride)

Research indicates that thiophene derivatives, including this compound, can significantly improve the photostability of poly(vinyl chloride) (PVC). These compounds help absorb UV radiation and dissipate energy as heat, thereby reducing photodegradation .

Case Study: Photostabilization of PVC

In a study, PVC films containing 0.5% of synthesized thiophene additives demonstrated a significant reduction in infrared absorption bands associated with degradation products. The most effective additive reduced the quantum yield of chain scission by over one thousand times, showcasing the potential of thiophenes as effective photostabilizers .

Biological Applications

Antimicrobial and Antioxidant Properties

this compound exhibits promising biological activities, particularly as an antimicrobial agent. Compounds derived from this thiophene have shown significant inhibition against various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus .

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Inhibition Zone (mm) | Activity Index (%) | Target Bacteria |

|---|---|---|---|

| Amino thiophene derivative | 20 | 86.9 | Pseudomonas aeruginosa |

| Hydroxy thiophene derivative | 18 | 78.3 | Bacillus subtilis |

| Control (Ampicillin) | 25 | - | Various |

Material Science Applications

Dyes and Conductive Polymers

Thiophenes are widely used in the development of conductive polymers and dyes due to their electronic properties. The introduction of methoxy groups enhances their solubility and stability, making them suitable for applications in organic electronics and photonic devices .

Case Study: Conductive Polymer Development

A series of bis(thienyl)ethenes with methoxymethyl groups were synthesized and evaluated for their photoresist properties in polymethylmethacrylate films. The results indicated that these compounds exhibit excellent stability under UV exposure, making them ideal candidates for applications in photoresist materials .

Comparison with Similar Compounds

Key Observations :

- Polarity : The methoxymethyl group in this compound introduces moderate polarity compared to the acetyl group in 2-Acetyl-3-methylthiophene, which may enhance solubility in polar solvents .

- Reactivity : Brominated analogs (e.g., 2-Bromo-3-methylthiophene) exhibit reactivity in Suzuki-Miyaura couplings, whereas methoxymethyl-substituted derivatives may undergo ether cleavage under acidic conditions .

Drug Development

The methoxymethyl group may enhance bioavailability compared to acetyl or halogenated analogs due to reduced metabolic lability.

Material Science

Thiophene derivatives with electron-donating groups (e.g., methoxymethyl) are promising in organic electronics.

Q & A

Q. What synthetic routes are available for 2-Methoxymethyl-3-methyl-thiophene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiophene derivatives typically involves cyclization reactions, functional group modifications, or multicomponent reactions. For example:

- Cyclohexanone-based synthesis (General Procedure A): Combine cyclohexanone, methyl cyanoacetate, elemental sulfur, and diethylamine in methanol under reflux. Purify via washing with ice-cold methanol (67–85% yield) .

- Acylation reactions : React intermediates with anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reverse-phase HPLC purification (30%→100% methanol/water gradient) .

Optimization Tips : - Vary solvent polarity (e.g., CH₂Cl₂ vs. THF) to improve solubility of intermediates.

- Monitor reaction progress via TLC or LC-MS to identify side products early.

Q. How can the purity and structure of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., methoxy groups at δ 3.7–3.9 ppm; thiophene protons at δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirm functional groups (C=O at ~1650 cm⁻¹, C-O at ~1268 cm⁻¹) .

- Melting Point Analysis : Compare observed values (e.g., 113–116°C for intermediates) with literature data to assess crystallinity .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ = 212 for methyl 2-amino-tetrahydrobenzothiophene derivatives) .

Q. What are common side reactions in thiophene functionalization, and how can they be mitigated?

Methodological Answer:

- Oxidation of Thiophene Rings : Avoid strong oxidizing agents (e.g., HNO₃) unless targeting sulfone derivatives. Use milder conditions (e.g., H₂O₂/AcOH) for controlled oxidation .

- Unwanted Acylation : Protect reactive amines with Boc or Fmoc groups before introducing acylating agents .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equivalents of anhydride to intermediate) and reaction time (e.g., overnight reflux) to minimize unreacted starting materials .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution?

Methodological Answer:

- DFT Calculations : Model the electron density of the thiophene ring using software like Gaussian or ORCA. Compare HOMO/LUMO energies to identify reactive sites (e.g., α-positions on thiophene) .

- Thermochemical Data : Use NIST Chemistry WebBook to validate computed activation energies (e.g., ΔH‡ for sulfonation) against experimental values .

- Case Study : For 3-methyl-thiophene derivatives, computational studies show that methoxy groups increase electron density at the β-position, favoring regioselective bromination .

Q. How do structural modifications (e.g., methoxy vs. tert-butyl groups) impact biological activity in thiophene derivatives?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., 6-tert-butyl vs. 6-phenyl substituents) and test antibacterial activity against Gram-positive/negative strains .

- Mechanistic Probes : Use fluorescence quenching or molecular docking to assess binding to bacterial targets (e.g., DNA gyrase) .

- Data Analysis : Correlate logP values (e.g., XlogP = 4 for ethyl 2-amino-thiophene carboxylates) with membrane permeability trends .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for thiophene derivatives?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments (e.g., exchangeable NH protons) .

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded spectra (e.g., tetrahydrobenzothiophene ring protons) .

- Cross-Validation : Compare data with structurally similar compounds (e.g., methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) .

Methodological Resources

Q. What databases and search strategies are recommended for locating thiophene-related literature?

Methodological Answer:

- CAS Registry : Search by CAS RN (e.g., 17573-92-1 for 3-methoxythiophene) to bypass naming inconsistencies .

- SciFinder : Use structure-based queries to identify analogs (e.g., substructure search for 2-methoxymethyl groups) .

- Beilstein Database : Retrieve synthetic procedures and property data for historical compounds (e.g., 2,3-dimethyl-thiophen) .

Q. How can reaction thermochemistry data inform experimental design?

Methodological Answer:

Q. Tables for Quick Reference

| Synthetic Intermediate | Yield | Purity | Reference |

|---|---|---|---|

| Methyl 2-amino-tetrahydrobenzothiophene | 85% | >95% (HPLC) | |

| N-(2-Chlorophenyl)-carboxamide | 47% | 97% (NMR) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.